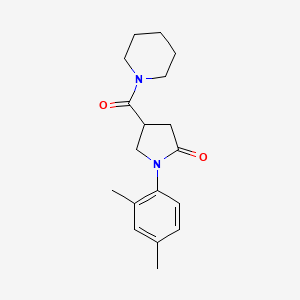
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone
Overview
Description
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and toxicology. In
Mechanism of Action
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist for nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. When 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone binds to these receptors, it causes them to open and allow the influx of positively charged ions, which results in depolarization of the postsynaptic membrane. This depolarization can lead to the release of neurotransmitters, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models, as well as to have anxiolytic and antidepressant effects. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for conditions such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is its high affinity for nAChRs, which makes it a valuable tool for studying the function of these receptors. However, one limitation of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone research. One area of interest is the potential therapeutic uses of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the effects of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Finally, there is interest in developing new analogs of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone that may have improved pharmacological properties.
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain, which makes it a valuable tool for studying the function of these receptors. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been used in studies investigating the effects of nAChRs on learning and memory, as well as in studies exploring the potential therapeutic effects of nAChR agonists on neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-7-16(14(2)10-13)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMJBCAHUOEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)

![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)

![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)

